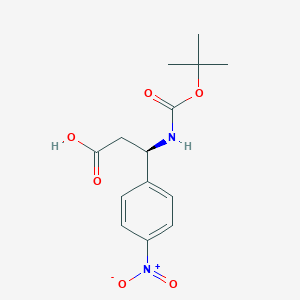

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLDNCAYKCLCI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964484 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-73-2 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amine is then reacted with a suitable precursor to form the propanoic acid backbone. This can involve various methods, including alkylation or acylation reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a substitution reaction, often using a nitrophenyl halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The Boc protecting group provides stability, allowing the compound to participate in selective reactions. The nitrophenyl group can undergo various transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-3-((Boc)amino)-3-(4-nitrophenyl)propanoic acid can be elucidated by comparing it to analogous derivatives. Below is a detailed analysis, supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of Structural Analogs

*Estimated values due to incomplete data in referenced sources.

Key Comparative Insights

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound enhances electrophilicity, making it reactive in cross-coupling or bioconjugation reactions compared to bromo () or ethyl () substituents .

- Halogens vs. Nitro : Bromo/iodo analogs (–2) are bulkier and less polar, affecting solubility and target binding in PROTACs .

Positional Isomerism :

- 2- vs. 3-Substitution : Derivatives with substituents on the second carbon (e.g., ) exhibit distinct steric profiles. For instance, 2-substituted analogs are precursors to Type D/L inhibitors (), while 3-substituted variants like the target compound are tailored for chiral resolution in APIs .

Stereochemical Impact :

- Enantiomers (R vs. S) significantly influence bioactivity. For example, the R-configuration in the target compound may optimize interactions with proteasomal machinery, whereas highlights S-enantiomers for Type L inhibitors .

Functional Group Variations :

- Hydroxy/Methoxy Groups : Analogs with hydroxyl or methoxy substituents () are less reactive but improve solubility, making them suitable for aqueous-phase reactions .

- Trifluoromethyl (CF₃) : The CF₃ group in enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Protective Group Role :

- The Boc group in all analogs shields the amine during synthesis, but its removal (e.g., via TFA) varies with aryl substituents. Nitro groups stabilize intermediates during deprotection, reducing side reactions .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, commonly referred to as Boc-D-β-Phe(4-NO2)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.3 g/mol

- CAS Number : 500770-85-4

The structure features a tert-butoxycarbonyl (Boc) group that protects the amino functionality, allowing for selective reactions in synthetic pathways. The presence of the nitrophenyl group enhances its potential as a pharmacophore.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using the Boc group.

- Formation of the Propanoic Acid Backbone : A series of reactions involving coupling with 4-nitrophenyl derivatives.

- Deprotection : Removal of the Boc group under acidic conditions to yield the active form.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Studies

- Study on Resistance Mechanisms : A study published in MDPI highlighted that compounds like this compound can restore antibiotic activity against resistant strains of Escherichia coli when used in combination with other antibiotics .

- In Vivo Efficacy : In an animal model study, this compound demonstrated significant antibacterial activity against carbapenem-resistant Acinetobacter baumannii when administered alongside cefpodoxime, showcasing its potential as a therapeutic agent in multi-drug resistant infections .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Antimicrobial Spectrum | Effective against Gram-negative bacteria |

| Mechanism of Action | Inhibition of cell wall synthesis |

| Notable Combinations | Works synergistically with cefpodoxime |

| Resistance Reversal | Restores activity against resistant E. coli strains |

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic strategies?

The Boc group serves as a temporary protective group for the amine functionality, preventing unwanted side reactions during peptide synthesis or derivatization. Its stability under basic conditions and selective removal via acidic treatment (e.g., trifluoroacetic acid) allows sequential functionalization of the amino acid backbone. This is critical in multi-step syntheses, such as coupling with other amino acids or modifying the nitroaryl moiety .

Q. What are standard synthetic protocols for preparing (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid?

Synthesis typically involves:

- Chiral resolution : Starting from racemic mixtures, enzymatic or chemical methods (e.g., Schöllkopf bis-lactam) ensure enantiomeric purity of the (R)-configuration.

- Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate under alkaline conditions.

- Functionalization : Coupling the nitroaryl group using Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and characterization via -NMR and IR spectroscopy .

Intermediate Research Questions

Q. How does the nitro group at the 4-position affect the compound’s reactivity and stability during synthesis?

The electron-withdrawing nitro group enhances the acidity of the α-proton, facilitating deprotonation in coupling reactions. However, it may also render the compound sensitive to reduction under catalytic hydrogenation conditions. Stabilization strategies include using inert atmospheres (N) during reactions and avoiding prolonged exposure to light, which can degrade nitroarenes .

Q. What analytical techniques are most effective for confirming enantiomeric purity?

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Compare observed [α] values with literature data for the (R)-configuration.

- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s interactions with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes like proteases or oxidoreductases. Key parameters include:

- Electrostatic potential maps : To identify hydrogen-bonding sites between the nitro group and active-site residues.

- Free-energy perturbation : To evaluate substituent effects (e.g., replacing nitro with cyano or methoxy groups) on binding kinetics. Experimental validation via enzyme inhibition assays (IC determination) is required to resolve discrepancies between computational and empirical data .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Low-temperature conditions : Perform reactions at 0–4°C to minimize base-catalyzed racemization.

- Coupling reagents : Use carbodiimides (DCC, EDC) with additives like HOAt to enhance efficiency and reduce side reactions.

- In situ monitoring : Track enantiomeric ratios via circular dichroism (CD) spectroscopy during reaction progression .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of nitroaryl-containing amino acid derivatives?

Q. Table 1. Comparison of Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, pH 9–10 | >90% yield, minimal racemization | |

| Nitroaryl Coupling | Pd(OAc), KCO, DMF | 75–85% yield, requires inert atmosphere | |

| Purification | Silica gel (EtOAc/Hexane 3:7) | Purity >95%, enantiomeric excess ≥98% |

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Critical Data Points | Application | Reference |

|---|---|---|---|

| -NMR | δ 1.4 ppm (Boc methyl), δ 8.2 ppm (nitroaryl protons) | Confirm functional groups | |

| Chiral HPLC | Retention time: 12.3 min (R), 14.1 min (S) | Enantiomeric purity | |

| IR Spectroscopy | 1680 cm (C=O stretch), 1520 cm (NO) | Functional group verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.